molecular formula C13H10ClNO B1392068 2-(2-Chlorobenzoyl)-5-methylpyridine CAS No. 1106005-45-1

2-(2-Chlorobenzoyl)-5-methylpyridine

Cat. No. B1392068
M. Wt: 231.68 g/mol
InChI Key: KXYGSNSBXZJNID-UHFFFAOYSA-N
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Description

“2-(2-Chlorobenzoyl)-5-methylpyridine” is a complex organic compound. It likely contains a pyridine ring, which is a basic aromatic heterocycle, and a chlorobenzoyl group, which is a benzoyl group with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of “2-(2-Chlorobenzoyl)-5-methylpyridine” would likely involve a pyridine ring substituted with a methyl group and a 2-chlorobenzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chlorobenzoyl)-5-methylpyridine” would depend on its molecular structure. For example, compounds with similar structures, like 2-chlorobenzoyl chloride, are considered hazardous and can cause severe skin burns and eye damage .

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Chlorobenzoyl chloride is used in organic synthesis . It serves as a pharmaceutical intermediate, for example, as an intermediate of clotrimazolc . It’s also used in the preparation of p-chlorobenzoic acid and production of trichloro-acaricide .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it would involve reaction of 2-Chlorobenzoyl chloride with other reagents under suitable conditions .
  • Results or Outcomes : The outcomes would be the synthesis of the desired compounds, such as clotrimazolc, p-chlorobenzoic acid, or trichloro-acaricide .

Application in Photo-induced Reductive Heck Cyclization

  • Scientific Field : Photochemistry
  • Summary of the Application : A direct photo-induced reductive Heck cyclization of indoles has been described for the efficient preparation of polycyclic indolinyl compounds .
  • Methods of Application : The method involves the use of UVA/blue LEDs in the reductive Heck cyclization of indoles, without the use of a photocatalyst or photosensitizer . The reaction tolerates a panel of functional groups including esters, alcohols, amides, cyano, and alkenes .
  • Results or Outcomes : The method can be used to prepare polycyclic compounds and perform the functionalization of natural product analogues in moderate to good yields . Mechanistic experiments, including time-resolved absorption spectroscopy, support the formation of radical intermediates in the photo-induced dearomatization reaction .

Application in Preparation of Carboxylic Acid Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Chlorobenzoyl chloride is used in the preparation of carboxylic acid derivatives . It’s a type of aromatic carboxylic acid halide .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it would involve reaction of 2-Chlorobenzoyl chloride with other reagents under suitable conditions .
  • Results or Outcomes : The outcomes would be the synthesis of the desired carboxylic acid derivatives .

Application in Ferrocene-Based Electrocatalysts

  • Scientific Field : Electrochemistry
  • Summary of the Application : Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .
  • Methods of Application : The method involves the use of ferrocene-based electrocatalysts to control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities .
  • Results or Outcomes : The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .

Application in Preparation of Carboxylic Acid Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Chlorobenzoyl chloride is used in the preparation of carboxylic acid derivatives . It’s a type of aromatic carboxylic acid halide .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it would involve reaction of 2-Chlorobenzoyl chloride with other reagents under suitable conditions .
  • Results or Outcomes : The outcomes would be the synthesis of the desired carboxylic acid derivatives .

Application in Ferrocene-Based Electrocatalysts

  • Scientific Field : Electrochemistry
  • Summary of the Application : Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .
  • Methods of Application : The method involves the use of ferrocene-based electrocatalysts to control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities .
  • Results or Outcomes : The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .

Safety And Hazards

As with any chemical, handling “2-(2-Chlorobenzoyl)-5-methylpyridine” would require appropriate safety measures. Based on similar compounds, it could be corrosive and harmful if inhaled, swallowed, or in contact with skin .

Future Directions

The future directions for “2-(2-Chlorobenzoyl)-5-methylpyridine” would depend on its applications. For instance, if it’s used in pharmaceuticals, future research could focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

(2-chlorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGSNSBXZJNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorobenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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